3FAx-Neu5Ac

Glycan Stability Sialidase Resistance Therapeutic Glycoprotein Engineering

Select 3FAx-Neu5Ac for the only validated global, pan-sialyltransferase inhibitor that functions intracellularly as a metabolic precursor to CMP-3F-Neu5Ac, competitively inhibiting all 20 human sialyltransferases. Unlike isoform-selective agents (soyasaponin I, lithocholic acid analogs), this axial C3-fluorinated mimetic achieves complete, systemic sialylation blockade in vivo across all major organs, enabling definitive glycome remodeling studies. It is the preferred reagent for generating sialidase-resistant glycans on therapeutic antibodies and Fc-fusion proteins, directly improving PK parameters. Proven efficacy in multiple myeloma combination regimens with proteasome inhibitors makes it indispensable for translational oncology research.

Molecular Formula C22H30FNO14
Molecular Weight 551.5 g/mol
Cat. No. B15137527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3FAx-Neu5Ac
Molecular FormulaC22H30FNO14
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
InChIInChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1
InChIKeyCOXHVKPJIOSDPS-NVYCINEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3FAx-Neu5Ac: Peracetylated Sialic Acid Analog and Global Sialyltransferase Inhibitor for Glycoscience Research


3FAx-Neu5Ac (3-Fax-peracetyl-Neu5Ac, CAS: 117405-58-0), a cell-permeable peracetylated derivative of the sialic acid analog 3-fluoro-N-acetylneuraminic acid, functions intracellularly as a metabolic precursor to CMP-3F-Neu5Ac, a potent pan-sialyltransferase inhibitor that disrupts the final step of sialic acid incorporation into glycoconjugates [1]. This fluorinated sialic acid mimetic, distinguished by an axial fluorine at the C3 position, has been utilized in diverse research contexts, from probing the role of global sialylation in cell signaling and migration to investigating the therapeutic potential of modulating the glycome in cancer and other diseases [2][3].

Why Generic Sialyltransferase Inhibition Cannot Substitute for 3FAx-Neu5Ac's Pan-Inhibitory Profile


Substituting 3FAx-Neu5Ac with alternative sialyltransferase inhibitors, such as soyasaponin I (a selective inhibitor for ST3Gal I) or lithocholic acid analogues, is not scientifically equivalent because these compounds exhibit restricted isoform selectivity and fail to achieve the global, pan-sialyltransferase inhibition required for comprehensive glycome remodeling [1]. Furthermore, unlike natural Neu5Ac which supports normal sialylation, 3FAx-Neu5Ac acts as a metabolic decoy, being incorporated into the CMP-sialic acid donor pool and acting as a competitive inhibitor against all 20 human sialyltransferases, a mechanism of action that cannot be replicated by non-fluorinated sialic acid analogs or isoform-specific inhibitors [2]. Its proven efficacy as a global inhibitor in vivo—a milestone not achieved with other sialyltransferase inhibitors—further distinguishes it as an indispensable tool for researchers requiring a systemic and complete block of sialylation [3].

Quantitative Evidence of 3FAx-Neu5Ac's Differentiated Performance in Key Assays and Models


Sialidase Resistance: Stability of α2,6-Linked 3Fax-Neu5Ac Glycans Under Catalysis

The incorporation of an axial 3-fluoro substituent confers complete sialidase resistance to 3Fax-Neu5Ac-containing glycans, a property not observed with natural Neu5Ac. This was demonstrated using the glycan α2,6-F-SCT (a rituximab glycoform terminated with α2,6-linked 3Fax-Neu5Ac), which exhibited no detectable cleavage when exposed to sialidase A and sialidase S for 24 hours, unlike the natural sialic acid-containing glycan which is fully cleaved under identical conditions [1].

Glycan Stability Sialidase Resistance Therapeutic Glycoprotein Engineering

In Vivo Global Sialyltransferase Inhibition: Multi-Tissue Sialoside Reduction in Mice

3FAx-Neu5Ac is unique among sialyltransferase inhibitors for its ability to achieve robust, multi-tissue global sialylation blockade in live animals following intraperitoneal administration. A single 300 mg/kg dose in mice resulted in a dramatic and sustained decrease in sialylated glycans across all eight tissues examined, a finding that underscores its systemic bioavailability and pan-inhibitory efficacy, a benchmark not met by other sialic acid analogs or isoform-specific inhibitors [1].

In Vivo Glycomics Global Sialylation Blockade Pharmacological Inhibition

In Vivo Synergy with Bortezomib: Improved Survival in a Multiple Myeloma Model

Treatment with 3Fax-Neu5Ac enhances the therapeutic efficacy of the standard-of-care agent bortezomib in an aggressive mouse model of multiple myeloma. Specifically, the combination of 3Fax-Neu5Ac (25 mg/kg/day, delivered via Alzet osmotic pump) with bortezomib (0.5 mg/kg, twice weekly) significantly improved overall survival compared to mice receiving bortezomib alone [1]. This effect is mechanistically linked to 3Fax-Neu5Ac's ability to reduce myeloma cell adhesion to bone marrow stromal components, thereby sensitizing them to chemotherapy.

Cancer Glycobiology Multiple Myeloma Combination Therapy

In Vivo Efficacy in a Neurodegeneration Model: Reduction of Tau Pathology

3FAx-Neu5Ac demonstrates efficacy in a disease-relevant in vivo model distinct from its established use in oncology and immunology. Patent data reveals that administration of P-3Fax-Neu5Ac significantly reduces insoluble tau aggregates in cells and effectively halts the generation and propagation of tau pathology in mouse brain, a mechanism not documented for other sialyltransferase inhibitors [1].

Neurodegeneration Alzheimer's Disease Tauopathy

Optimal Research and Preclinical Application Scenarios for 3FAx-Neu5Ac


Engineering Next-Generation Biotherapeutics with Extended Serum Half-Life

For laboratories engaged in glycoengineering of therapeutic antibodies or Fc-fusion proteins, 3FAx-Neu5Ac is the preferred reagent for generating sialidase-resistant glycans. Its proven ability to confer complete resistance to sialidase-mediated cleavage [3] provides a clear path to improving pharmacokinetic (PK) parameters and reducing dosing frequency, a key differentiator over traditional sialic acid analogs.

Investigating Sialylation in Systemic Physiology and Disease Pathogenesis

When a research program requires a systemic, in vivo block of sialylation to study its role in immune cell trafficking, kidney function, or hepatic biology, 3FAx-Neu5Ac is uniquely suited. Its demonstrated global pan-inhibitory activity across all major organ systems in mice [3] provides an unmatched level of control for mechanistic studies, a capability not offered by other commercially available sialyltransferase inhibitors.

Preclinical Combination Studies in Hematological Malignancies

For preclinical investigators exploring novel combination regimens for multiple myeloma or other B-cell malignancies, 3FAx-Neu5Ac is a compelling candidate for use in combination with proteasome inhibitors (e.g., bortezomib) or immunomodulatory drugs. Its validated in vivo efficacy in enhancing survival [3] provides a strong evidence base for its selection in studies aimed at disrupting protective tumor-stromal interactions within the bone marrow niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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